4-(4-Methylphenyl)-2-pyrimidinethiol
Overview
Description
4-(4-Methylphenyl)-2-pyrimidinethiol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-pyrimidinethiol typically involves the reaction of 4-methylphenylboronic acid with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the pyrimidinethiol ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)-2-pyrimidinethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the pyrimidinethiol to a pyrimidinethiolate.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound sulfonic acid
Reduction: 4-(4-Methylphenyl)-2-pyrimidinethiolate
Substitution: Various alkylated pyrimidinethiols
Scientific Research Applications
4-(4-Methylphenyl)-2-pyrimidinethiol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug design.
Industry: It can be employed in the development of new materials or as a corrosion inhibitor.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-2-pyrimidinethiol exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(4-Methylphenyl)-2-pyrimidinamine
4-(4-Methylphenyl)-2-thiouracil
4-(4-Methylphenyl)-2-pyrimidinone
Uniqueness: 4-(4-Methylphenyl)-2-pyrimidinethiol is unique due to its specific combination of a pyrimidine ring, a 4-methylphenyl group, and a thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
6-(4-methylphenyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJKQAUCSXMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363413 | |
Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477859-71-5 | |
Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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